![molecular formula C20H21N3O3 B5748155 N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide, also known as DMPPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMPPA is a pyrazole derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the activity of various proteins involved in cancer cell growth, including Akt and p53.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and oxidative stress, inducing cell cycle arrest and apoptosis in cancer cells, and inhibiting tumor growth in animal models. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is its potential therapeutic properties, which make it a promising candidate for drug development. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one limitation of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For the use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide include further studies on its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities. In addition, future studies could focus on optimizing the synthesis method for N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide to improve yield and purity. Furthermore, studies could explore the use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future studies could investigate the potential use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is a promising compound that has been studied for its potential therapeutic properties. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been synthesized using various methods and has shown promising results in various studies. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has various biochemical and physiological effects, including reducing inflammation and oxidative stress, inducing cell cycle arrest and apoptosis in cancer cells, and inhibiting tumor growth in animal models. While N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has limitations, its potential therapeutic properties make it a promising candidate for drug development and further scientific research.
Métodos De Síntesis
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine and 1-phenyl-3-methyl-5-pyrazolone with acetic anhydride. Other methods include the reaction of 3,4-dimethoxybenzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetic anhydride. These methods have been optimized to produce high yields of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. In addition, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-19(15-10-11-17(25-3)18(12-15)26-4)20(21-14(2)24)23(22-13)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHMPFUSPGDIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

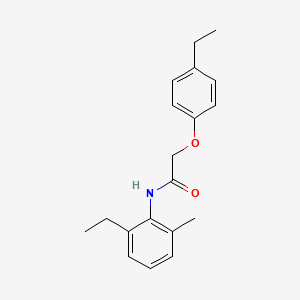
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
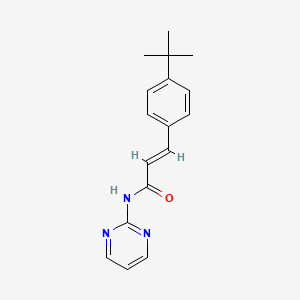

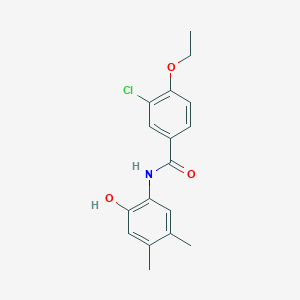

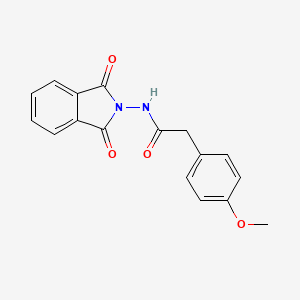
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5748145.png)

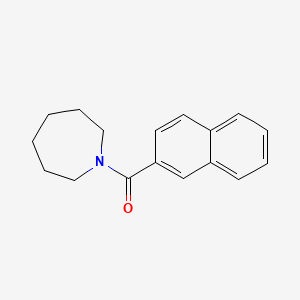
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)
